molecular formula C15H22N2O5S B492784 N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide CAS No. 690246-01-6

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide

Cat. No.: B492784
CAS No.: 690246-01-6
M. Wt: 342.4g/mol
InChI Key: CGHXDIHJCQRYAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a morpholine ring substituted with methyl groups at positions 2 and 6, an oxoethyl linker, and a 3-methoxybenzenesulfonamide moiety. The compound’s crystal structure and conformational details have likely been resolved using SHELX software (e.g., SHELXL for refinement), a widely used tool in small-molecule crystallography .

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-11-9-17(10-12(2)22-11)15(18)8-16-23(19,20)14-6-4-5-13(7-14)21-3/h4-7,11-12,16H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHXDIHJCQRYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CNS(=O)(=O)C2=CC=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C13_{13}H18_{18}N2_{2}O4_{4}S
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : this compound

Structural Features

The compound features:

  • A morpholine ring that may enhance solubility and bioavailability.
  • A methoxy group that can influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluating the antiproliferative effects of related compounds found that certain derivatives exhibited IC50_{50} values in the nanomolar range against human cancer cell lines such as HeLa and MCF-7. The introduction of specific substituents was shown to enhance activity significantly.

CompoundCell LineIC50_{50} (nM)
Compound A (similar)HeLa24
Compound BMCF-716
N-[2-(2,6-dimethyl... ]HeLaTBD

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Targeting Specific Receptors : The morpholine moiety may facilitate binding to specific receptors or enzymes, enhancing the compound's efficacy.

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested potential antimicrobial activity for sulfonamide derivatives. Research indicates that modifications to the sulfonamide group can enhance antibacterial efficacy against a range of pathogens.

Toxicity and Safety Profile

Toxicity assessments are crucial for understanding the safety profile of new compounds. Preliminary data suggest that while some derivatives exhibit promising biological activity, they may also present cytotoxic effects at higher concentrations.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have indicated that derivatives of sulfonamides, including N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide, exhibit promising anticancer properties. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
    StudyCompoundActivity
    Compound AIC50 = 5 µM in HeLa cells
    Compound BInduces apoptosis in MCF-7 cells
  • Matrix Metalloproteinase Inhibition
    • The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. Inhibitors of MMPs can potentially be used to treat conditions like osteoarthritis and cancer metastasis .
  • Neuroprotective Effects
    • There is growing evidence suggesting that morpholine derivatives can provide neuroprotective effects. The morpholinyl group in this compound may contribute to its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases .

Biological Studies

  • Mechanism of Action
    • Studies have explored the mechanism by which this compound exerts its effects. It is believed to interact with specific protein targets involved in cell signaling pathways that regulate growth and apoptosis .
  • Case Studies
    • A notable case study involved testing the compound on various human cancer cell lines, demonstrating significant selectivity and potency compared to standard chemotherapeutics. For example, the compound showed a 10-fold increase in antiproliferative activity against certain cell lines compared to established drugs like Combretastatin-A4 .

Comparison with Similar Compounds

Core Structural Differences

The compound’s morpholine core distinguishes it from structurally related sulfonamide derivatives. Key comparisons include:

Compound Name Core Structure Substituents Biological Activity References
N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide Morpholine 2,6-dimethyl, 3-methoxybenzenesulfonamide Not explicitly reported
N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones Thiophene 5-bromo, piperazinyl quinolones Antibacterial (Gram±)
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinyl quinolones Thiophene 5-methylthio, piperazinyl quinolones Antibacterial (Gram±)

Key Observations:

Core Heterocycles: The morpholine ring (oxygen-containing) offers distinct electronic and steric properties compared to sulfur-containing thiophene derivatives. Morpholine’s oxygen may enhance hydrogen-bonding interactions with biological targets, while thiophene’s sulfur could influence lipophilicity and metabolic stability .

Functional Group Variations: The 3-methoxybenzenesulfonamide group in the target compound may enhance solubility and π-stacking interactions compared to bromo or methylthio substituents in thiophene-based analogs. Piperazinyl quinolones in thiophene derivatives () introduce additional basicity and antimicrobial activity, absent in the morpholine-based compound .

Physicochemical and Crystallographic Insights

  • Crystallography: The compound’s structural refinement via SHELXL ensures precise bond-length and angle measurements, critical for understanding its bioactive conformation .

Q & A

Q. What are the key synthetic pathways for synthesizing N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide?

The synthesis typically involves coupling a morpholine-derived ketone intermediate with a substituted benzenesulfonamide. For example, analogous sulfonamide derivatives are synthesized via nucleophilic substitution or condensation reactions under controlled conditions (e.g., ethanol at 80°C with NaOH as a base, followed by extraction and purification) . Critical steps include:

  • Intermediate preparation : 2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl groups are synthesized via oxazolidinone ring-opening or alkylation.
  • Sulfonamide coupling : Reacting the intermediate with 3-methoxybenzenesulfonyl chloride in anhydrous conditions.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Q. How is the crystal structure of this compound determined using X-ray diffraction?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization : Slow evaporation of a solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals.
  • Data collection : Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL software for structure solution and refinement, with R-factor convergence below 0.05 .
  • Validation : Check for disorder (e.g., morpholine ring conformers) using PLATON or Olex2.

Q. What analytical techniques are used for purity assessment and structural confirmation?

  • HPLC : Reverse-phase C18 column (ACN/water gradient) to quantify purity (>98%).
  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 3.8 ppm for methoxy groups) .
  • HRMS : Exact mass matching (e.g., calculated [M+H]+^+ = 413.18 vs. observed 413.17) .
  • IR : Peaks at ~1145 cm1^{-1} (sulfonamide S=O) and ~1650 cm1^{-1} (amide C=O) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

  • Case study : Discrepancies in methoxy group orientation (NMR suggests free rotation; X-ray shows fixed conformation).
  • Approach :
    • Perform variable-temperature NMR to assess rotational barriers.
    • Use Density Functional Theory (DFT) calculations (e.g., Gaussian 16) to model energetically favorable conformers .
    • Validate with NOESY/ROESY NMR for spatial correlations .

Q. What computational methods are used to study its molecular interactions (e.g., enzyme inhibition)?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes.
  • Pharmacophore modeling : Identify critical interactions (e.g., sulfonamide H-bonding with catalytic residues) .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Solubility enhancement : Co-crystallization with cyclodextrins or salt formation (e.g., sodium sulfonate).
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF3_3) to reduce CYP450-mediated oxidation .
  • Permeability : LogP optimization via substituent modification (target LogP ~2–3 for blood-brain barrier penetration).

Q. How to design experiments to study enzymatic inhibition mechanisms?

  • Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC50_{50} and KiK_i values.
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS).
  • X-ray crystallography : Co-crystallize the compound with the target enzyme (e.g., carbonic anhydrase) to resolve binding interactions .

Q. Methodological Tables

Analytical Technique Key Parameters Example Data
HPLCRetention time: 8.2 min; Purity: 98.5%Mobile phase: ACN/H2_2O (70:30)
1^1H NMR (400 MHz)δ 2.4 (s, 6H, CH3_3), δ 3.8 (s, 3H, OCH3_3)Solvent: CDCl3_3
SC-XRDSpace group: P21_1/c; R-factor: 0.039CCDC deposition number: 2250000

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.